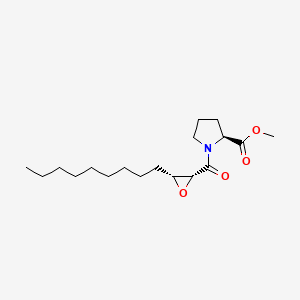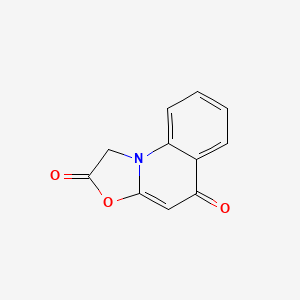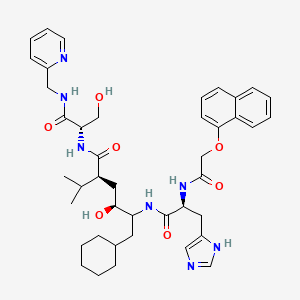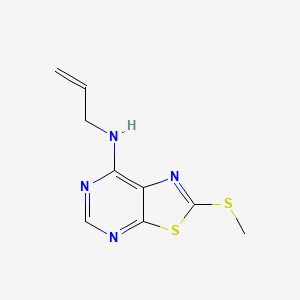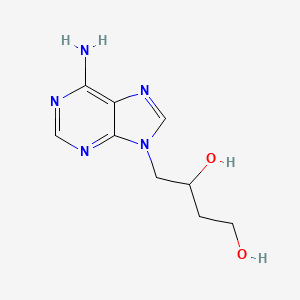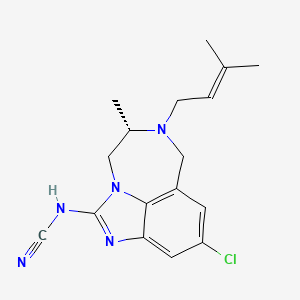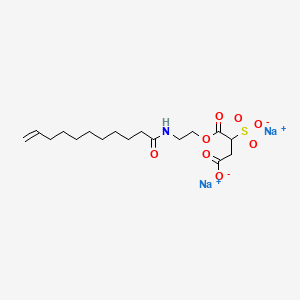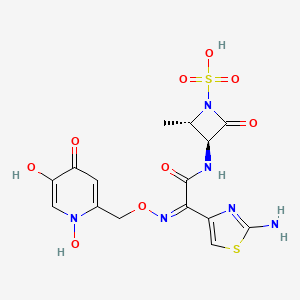
6U5Kwa8tpl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate , identified by the Unique Ingredient Identifier (UNII) 6U5KWA8TPL , is a complex organic molecule with a molecular formula of C20H28N6O4 . This compound is notable for its unique structure, which includes a tetrazole ring, a piperidine ring, and an anilino group.
Métodos De Preparación
The synthesis of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring is typically synthesized through a cycloaddition reaction involving an azide and a nitrile compound under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be formed via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The final steps involve coupling the tetrazole and piperidine rings with the anilino group through amide bond formation.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include potassium permanganate , chromium trioxide , hydrogen gas , and palladium catalysts . Major products formed include carboxylic acids , alcohols , and substituted tetrazoles .
Aplicaciones Científicas De Investigación
Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzyme active sites , inhibiting their activity. The piperidine ring can interact with receptors in the body, modulating their function. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate can be compared with other compounds containing tetrazole and piperidine rings:
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Valsartan: Another angiotensin II receptor antagonist with similar uses.
Piperidine derivatives: Various piperidine derivatives are used in pharmaceuticals for their biological activities.
The uniqueness of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
69049-37-2 |
|---|---|
Fórmula molecular |
C20H28N6O4 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
methyl 1-[2-(4-methyl-5-oxotetrazol-1-yl)ethyl]-4-(N-propanoylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C20H28N6O4/c1-4-17(27)26(16-8-6-5-7-9-16)20(18(28)30-3)10-12-24(13-11-20)14-15-25-19(29)23(2)21-22-25/h5-9H,4,10-15H2,1-3H3 |
Clave InChI |
PQWCIBGVZZNCPB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



